molecular formula C4H11ClN2O2 B12095979 2-amino-3-hydroxy-N-methylpropanamide hydrochloride

2-amino-3-hydroxy-N-methylpropanamide hydrochloride

Cat. No.: B12095979
M. Wt: 154.59 g/mol
InChI Key: XINMWXLNOACQFQ-UHFFFAOYSA-N
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Description

2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt form of 2-amino-3-hydroxy-N-methylpropanamide. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-3-hydroxy-N-methylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-hydroxy-2-methylpropanamide hydrochloride
  • 3-amino-3-imino-N-methylpropanamide hydrochloride
  • N-methylpropanamide

Uniqueness

2-amino-3-hydroxy-N-methylpropanamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups enable a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

2-amino-3-hydroxy-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-4(8)3(5)2-7;/h3,7H,2,5H2,1H3,(H,6,8);1H

InChI Key

XINMWXLNOACQFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CO)N.Cl

Origin of Product

United States

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